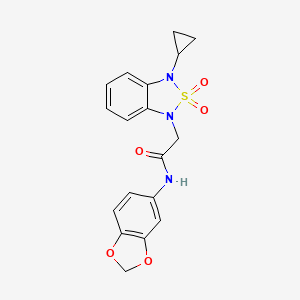
1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one, is a chemical with the molecular formula C10H14N2O and a molecular weight of 178.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O/c1-7(13)9-6-12(2)11-10(9)8-3-2-4-8/h6,8H,2-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Pharmacokinetics and Metabolism Studies
- Metabolism and Excretion of Selective Inhibitors : Research has been conducted on the metabolism, excretion, and pharmacokinetics of selective inhibitors related to pyrazole compounds. For instance, studies on INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, provide insights into how these compounds are absorbed, metabolized, and excreted in humans, indicating the potential for similar research on 1-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one. The research found rapid absorption and primarily renal excretion, with significant implications for drug development and therapeutic monitoring (Shilling et al., 2010).
Environmental and Health Impact Studies
- Exposure to Environmental Pollutants : Studies on the environmental exposure to various pollutants, including organophosphorus and pyrethroid pesticides, highlight the potential for research into the environmental and health impacts of related compounds. Understanding the extent of exposure and its effects on health is crucial for public policy and regulation (Babina et al., 2012).
Toxicology and Safety Evaluations
- Safety and Toxicological Evaluations : Research into the safety, pharmacokinetics, and antiviral activity of novel compounds, such as BIT225 in HIV-1 infection, underscores the importance of toxicology and safety evaluations in drug development. Such studies are essential for understanding the therapeutic potential and safety profile of new compounds, including those related to this compound (Wilkinson et al., 2016).
Mechanistic Studies
- Understanding Mechanisms of Action : Investigations into the mechanisms of action of specific compounds, such as the neuroprotective effect of free radical scavengers, are crucial for the development of targeted therapies. Studies on compounds like MCI-186 provide a basis for exploring the antioxidative and neuroprotective effects of pyrazole derivatives, offering insights into potential therapeutic applications (Houkin et al., 1998).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Based on its structural similarity to other pyrazole derivatives, it might interact with its targets through hydrogen bonding, hydrophobic interactions, or π-π stacking .
Biochemical Pathways
Pyrazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The compound’s molecular weight (17823 g/mol) suggests that it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Result of Action
Based on the broad range of activities exhibited by similar compounds, it could potentially modulate a variety of cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .
Propriétés
IUPAC Name |
1-(5-cyclobutyl-2-methylpyrazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(13)10-6-9(11-12(10)2)8-4-3-5-8/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAGEFNSAURFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NN1C)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


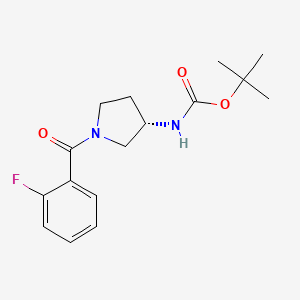
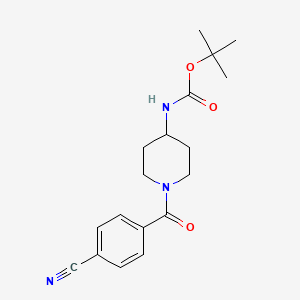
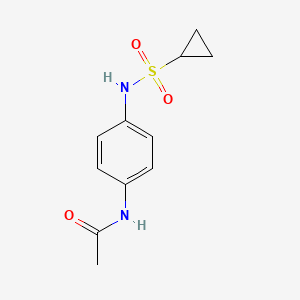
![1-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2758678.png)


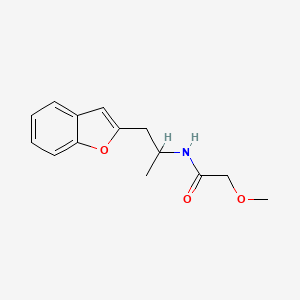
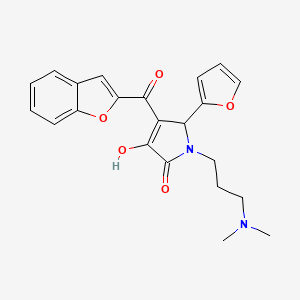
![2-Ethyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2758690.png)
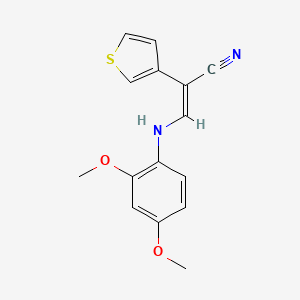
![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide](/img/structure/B2758692.png)
